molecular formula C19H22O2 B034708 16-Oxokahweol CAS No. 108664-99-9

16-Oxokahweol

Cat. No. B034708
M. Wt: 282.4 g/mol
InChI Key: ZUHATORLUREVSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules such as 16-Oxokahweol typically involves multiple steps, including the formation of key intermediates and the use of catalysts. While specific synthesis routes for 16-Oxokahweol are not directly available in the literature reviewed, studies on related compounds offer insights into potential methodologies. For example, the synthesis of complex oxo and oxo-ethoxo clusters illustrates the intricate processes involved in constructing molecules with specific oxo functionalities, which could be analogous to the synthesis steps for 16-Oxokahweol (Fornasieri et al., 2005)(Fornasieri et al., 2005).

Molecular Structure Analysis

Understanding the molecular structure of 16-Oxokahweol is crucial for predicting its reactivity and interactions. The molecular disk study by Bhattacharya et al. (2021), while not directly related to 16-Oxokahweol, showcases the complexity of molecular structures that contain oxo groups and might share similarities in the structural characterization of 16-Oxokahweol (Bhattacharya et al., 2021).

Chemical Reactions and Properties

The chemical behavior of 16-Oxokahweol, including its reactions and properties, can be inferred from studies on similar compounds. The work by Albrecht et al. (2011) on oxaphosphirane complexes, for example, provides valuable insights into the types of chemical reactions and the reactivity patterns that compounds with oxo functionalities may exhibit (Albrecht et al., 2011).

Physical Properties Analysis

The physical properties of 16-Oxokahweol, such as solubility, melting point, and stability, are essential for its application in various fields. While specific data on 16-Oxokahweol was not found, the study of physical properties of related compounds, such as the oxonol V probe discussed by Smith et al. (1976), offers a framework for understanding how the structure of 16-Oxokahweol might influence its physical properties (Smith et al., 1976).

Chemical Properties Analysis

The chemical properties of 16-Oxokahweol, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are critical for predicting its behavior in chemical reactions. Insights into these properties can be derived from studies on similar molecules, such as the oxa-Michael reaction discussed by Nising and Bräse (2008), which explores the reactivity of oxo groups in various conditions (Nising & Bräse, 2008).

Scientific Research Applications

  • Scientific Field : Biochemical Research
  • Summary of the Application : 16-Oxokahweol is a synthetic diterpene and derivative of kahweol . It is used in biochemical research due to its ability to increase cytosolic glutathione S-transferase (GST) activity and acid-soluble sulfhydryl levels .
  • Methods of Application or Experimental Procedures : In one study, 16-Oxokahweol was administered at a dose of 10 µmol/animal once per day for three days . This increased GST activity and acid-soluble sulfhydryl levels in mouse liver and small bowel mucosa .
  • Results or Outcomes : The administration of 16-Oxokahweol resulted in increased GST activity and acid-soluble sulfhydryl levels . This suggests that 16-Oxokahweol could potentially be used as an antioxidant .

Safety And Hazards

In general, no special measures are required when handling 16-Oxokahweol . After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .

properties

IUPAC Name

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h5-7,9,12,14,17H,2-4,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHATORLUREVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103258
Record name (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Oxokahweol

CAS RN

108664-99-9
Record name (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108664-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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